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This guide provides a comprehensive analysis of 1,1,3-trichloropropene (CAS No: 2567-14-

8), a chlorinated alkene of significant interest in synthetic chemistry.[1][2][3] As a reactive

intermediate, unambiguous structural confirmation is paramount for researchers and drug

development professionals. This document synthesizes data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to

provide a complete spectroscopic profile of the molecule, grounded in established principles

and authoritative data sources.

Molecular Structure and Overview
1,1,3-Trichloropropene is a propene derivative with the chemical formula C₃H₃Cl₃ and a

molecular weight of approximately 145.41 g/mol .[1][2][3] Its structure features a carbon-carbon

double bond, with two chlorine atoms substituted at the C1 position and one chlorine atom at

the C3 position. This specific arrangement of atoms and functional groups gives rise to a

unique spectroscopic fingerprint, which we will explore in detail.

Caption: Molecular structure of 1,1,3-Trichloropropene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of
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signals, we can deduce the precise connectivity of atoms.

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3-trichloropropene in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence

to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is

required.

The proton NMR spectrum of 1,1,3-trichloropropene is expected to show two distinct signals

corresponding to the two types of non-equivalent protons in the molecule.

Vinyl Proton (H2): The proton attached to C2 is in the electronic environment of a double

bond and is adjacent to a CH₂ group. Its signal is therefore split into a triplet.

Methylene Protons (H3): The two protons on C3 are chemically equivalent and are adjacent

to the C2-H group. Their signal is split into a doublet. The significant downfield shift is caused

by the deshielding effect of the adjacent chlorine atom.

Table 1: ¹H NMR Spectroscopic Data for 1,1,3-Trichloropropene

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~6.2 Triplet (t) ~7.0 1H CH=CCl₂

~4.2 Doublet (d) ~7.0 2H ClCH₂–CH

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. The values

presented are typical for this structural motif.)[4]
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The proton-decoupled ¹³C NMR spectrum will display three singlets, one for each unique

carbon atom in the molecule. The chemical shifts are heavily influenced by the presence of

electronegative chlorine atoms and the sp² hybridization of the alkene carbons.

C1 Carbon: Attached to two chlorine atoms, this carbon is highly deshielded and appears

furthest downfield.

C2 Carbon: As part of the double bond, this sp² hybridized carbon also appears downfield.

C3 Carbon: This sp³ carbon is attached to one chlorine atom, causing a significant downfield

shift compared to an unsubstituted alkane carbon.

Table 2: ¹³C NMR Spectroscopic Data for 1,1,3-Trichloropropene

Chemical Shift (δ, ppm) Assignment

~135 CCl₂

~125 =CH-

~50 CH₂Cl

(Note: These are predicted values based on typical shifts for similar chlorinated alkenes.)[4]
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
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Sample Preparation: A neat (liquid) sample of 1,1,3-trichloropropene is applied as a thin

film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample spectrum is then acquired and ratioed against the background to produce the final

transmittance or absorbance spectrum.

The IR spectrum of 1,1,3-trichloropropene is characterized by several key absorption bands

that confirm its structure.[1][5]

C-H Stretch: A peak around 3080 cm⁻¹ is indicative of the vinyl (=C-H) stretch.

C=C Stretch: The carbon-carbon double bond vibration appears in the 1620-1640 cm⁻¹

region.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the -CH₂- group are

visible in the 1400-1450 cm⁻¹ range.

C-Cl Stretch: Strong, characteristic absorptions in the fingerprint region, typically between

600 and 800 cm⁻¹, correspond to the stretching vibrations of the carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for 1,1,3-Trichloropropene

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

~3080 Medium =C-H Stretch

~1630 Medium C=C Alkene Stretch

~1420 Medium -CH₂- Scissoring (Bending)

~940 Strong =CH Wag (Out-of-plane bend)

~800 Strong C-Cl Stretch

~670 Strong C-Cl Stretch
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(Data sourced and interpreted from the NIST Chemistry WebBook)[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, offering crucial clues to its atomic composition and structure.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatography (GC-MS) system which separates it from any impurities.

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically

70 eV in Electron Ionization, EI), causing them to eject an electron and form a positively

charged molecular ion (M⁺•).

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

The mass spectrum of 1,1,3-trichloropropene reveals its molecular weight and a

characteristic fragmentation pattern.[2]

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the

molecular weight (~144-146 amu). A crucial feature is the isotopic pattern caused by the

presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl

(~24.2%). This results in a cluster of peaks for the molecular ion (M⁺•, [M+2]⁺•, [M+4]⁺•,

[M+6]⁺•) and for any chlorine-containing fragments.

Key Fragments: The most abundant peak (base peak) and other significant fragments arise

from the cleavage of the weakest bonds. Common fragmentation pathways include the loss

of a chlorine radical (•Cl) or a molecule of HCl.

Table 4: Major Mass Spectral Peaks for 1,1,3-Trichloropropene
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Mass-to-Charge (m/z) Relative Intensity Proposed Fragment Ion

144, 146, 148, 150 Low
[C₃H₃Cl₃]⁺• (Molecular Ion

Cluster)

109, 111, 113 High [M - Cl]⁺ or [C₃H₃Cl₂]⁺

73, 75 Medium [M - Cl - HCl]⁺ or [C₃H₂Cl]⁺

74 High [C₃H₃Cl]⁺• ? (Rearrangement)

38 Medium [C₃H₂]⁺

(Data sourced and interpreted from the NIST Chemistry WebBook)[2]

[C3H3Cl3]+•
m/z 144, 146, 148

[C3H3Cl2]+
m/z 109, 111, 113

- •Cl

[C3H2Cl]+
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- HCl
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Caption: Simplified major fragmentation pathway for 1,1,3-Trichloropropene.

Conclusion
The complementary data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass

Spectrometry provide a self-validating and unambiguous characterization of 1,1,3-
trichloropropene. NMR spectroscopy elucidates the precise H-C framework, IR spectroscopy

confirms the presence of key functional groups (C=C, C-Cl), and Mass Spectrometry verifies

the molecular weight and reveals characteristic fragmentation patterns consistent with the
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proposed structure. This integrated spectroscopic approach is fundamental to ensuring the

identity and purity of chemical compounds in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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